molecular formula C18H15N3O B5648395 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide

2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide

Cat. No. B5648395
M. Wt: 289.3 g/mol
InChI Key: LHFRPYQQQAPBGD-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide (CECA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the acrylamide family, which is known for its wide range of applications in the chemical, pharmaceutical, and biotechnological industries.

Scientific Research Applications

Optical Properties and Photopolymerization Applications

2-Cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide and similar carbazole-based compounds have been studied for their optical properties and potential applications in photopolymerization. These compounds, including various derivatives, exhibit significant coplanar-conjugated molecular structures and uniform shapes, with notable absorption peaks in the UV spectra. Their electron transitions suggest potential use as dyes or photosensitizers, relevant in the field of photopolymerization (Abro et al., 2017).

Non-linear Optical (NLO) Properties

Research on N-ethylcarbazole derivatives, closely related to this compound, highlights their potential in non-linear optical (NLO) applications. The molecular structure and packing motifs of these compounds indicate their suitability for use in optical devices, exploiting their NLO properties (Nesterov et al., 2002).

Dye-Sensitized Solar Cells

In the context of renewable energy, carbazole-based organic dyes, including structures related to this compound, have been designed for use in dye-sensitized solar cells (DSSCs). These compounds demonstrate effective photovoltaic properties, contributing to enhanced energy conversion efficiencies in solar cells (Saritha et al., 2017).

Electrogenerated Chemiluminescence

The electrogenerated chemiluminescence (ECL) properties of carbazole thiophene cyanoacrylate dyes, similar to the compound , have been investigated. These studies reveal significant ECL intensities and wavelengths, suggesting applications in various electrochemical and luminescence-based technologies (Nepomnyashchii & Parkinson, 2014).

Iodide/Triiodide Redox Electrolyte Performance

Research into the performance of certain carbazole-dye sensitized TiO2 solar cells, using additives in the iodide/triiodide redox electrolyte, includes investigation into derivatives of this compound. These studies demonstrate potential for enhancing the energy conversion efficiency in solar cell applications (Bagheri & Dehghani, 2015).

properties

IUPAC Name

(E)-2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-2-21-16-6-4-3-5-14(16)15-10-12(7-8-17(15)21)9-13(11-19)18(20)22/h3-10H,2H2,1H3,(H2,20,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFRPYQQQAPBGD-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)N)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide
Reactant of Route 2
2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylamide

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